3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID
Description
3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID is an organic compound with a complex structure that includes a benzyl group, a cysteine derivative, and a benzoyl group substituted with a hydroxy-methylbutynyl moiety
Properties
IUPAC Name |
3-benzylsulfanyl-2-[[4-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-22(2,27)13-12-16-8-10-18(11-9-16)20(24)23-19(21(25)26)15-28-14-17-6-4-3-5-7-17/h3-11,19,27H,14-15H2,1-2H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVADGNCURMPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC(CSCC2=CC=CC=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:
Protection of Cysteine: The thiol group of cysteine is protected using a benzyl group to form S-benzylcysteine.
Coupling Reaction: The protected cysteine is then coupled with 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl chloride under basic conditions to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
S-benzylcysteine: Lacks the benzoyl and hydroxy-methylbutynyl groups.
N-benzoylcysteine: Lacks the benzyl and hydroxy-methylbutynyl groups.
4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Lacks the cysteine and benzyl groups.
Uniqueness
3-(BENZYLSULFANYL)-2-{[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]FORMAMIDO}PROPANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
